

Application Note: High-Yield Synthesis of 2-Chlorobenzophenone via Friedel-Crafts Acylation

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Compound of Interest

Compound Name: (2-Chlorophenyl)
(phenyl)methanone

Cat. No.: B131818

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Introduction

2-Chlorobenzophenone is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its benzophenone core is a scaffold found in numerous biologically active molecules. The Friedel-Crafts acylation is a robust and widely used method for the synthesis of aryl ketones, offering a direct route to C-C bond formation on an aromatic ring. This application note provides a detailed protocol for the synthesis of 2-Chlorobenzophenone through the Friedel-Crafts acylation of benzene with 2-chlorobenzoyl chloride, utilizing a mixed-Lewis acid catalyst system to achieve high yield and purity.

Reaction Scheme

The synthesis proceeds via the electrophilic aromatic substitution of benzene with the acylium ion generated from 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.

Experimental Protocol

This protocol is adapted from established methodologies for Friedel-Crafts acylation, with specific conditions optimized for the synthesis of 2-Chlorobenzophenone.[\[1\]](#)

Materials:

- 2-Chlorobenzoyl chloride (1.0 eq)
- Benzene (1.0 - 5.0 eq)
- Anhydrous Aluminum Chloride (AlCl_3)
- Anhydrous Zinc Chloride (ZnCl_2)
- Dichloromethane (anhydrous)
- 0.5 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ethyl acetate
- Petroleum ether
- Nitrogen gas (inert atmosphere)

Equipment:

- Three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Reflux condenser with a drying tube (e.g., CaCl_2)
- Ice-water bath
- Separatory funnel

- Rotary evaporator
- Standard laboratory glassware
- Filtration apparatus

Procedure:

- Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The reaction should be carried out under an inert nitrogen atmosphere.
- Catalyst and Reagent Preparation: In the reaction flask, add anhydrous aluminum chloride and anhydrous zinc chloride (in a 1:2 molar ratio) to anhydrous dichloromethane. Cool the suspension to between -20°C and -15°C using an appropriate cooling bath.[\[1\]](#)
- Addition of Reactants: Prepare a solution of 2-chlorobenzoyl chloride in anhydrous benzene. Add this solution to the dropping funnel.
- Reaction: Slowly add the 2-chlorobenzoyl chloride and benzene solution dropwise to the cooled, stirred catalyst suspension over 30-60 minutes. Maintain the internal reaction temperature between -20°C and -15°C throughout the addition.[\[1\]](#)
- Reaction Completion: After the addition is complete, continue stirring the reaction mixture at -20°C to -15°C for an additional 2 to 2.5 hours.[\[1\]](#) The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up - Quenching: Carefully and slowly pour the cold reaction mixture into a beaker containing a mixture of crushed ice and 0.5 M hydrochloric acid to decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
- Washing: Combine the organic layers and wash sequentially with 0.5 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: The crude 2-Chlorobenzophenone can be purified by crystallization. A mixed solvent system of ethyl acetate and petroleum ether (e.g., in a 2:1 volume ratio) is effective.
[1] Filter the purified crystals and dry under vacuum.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-Chlorobenzophenone.

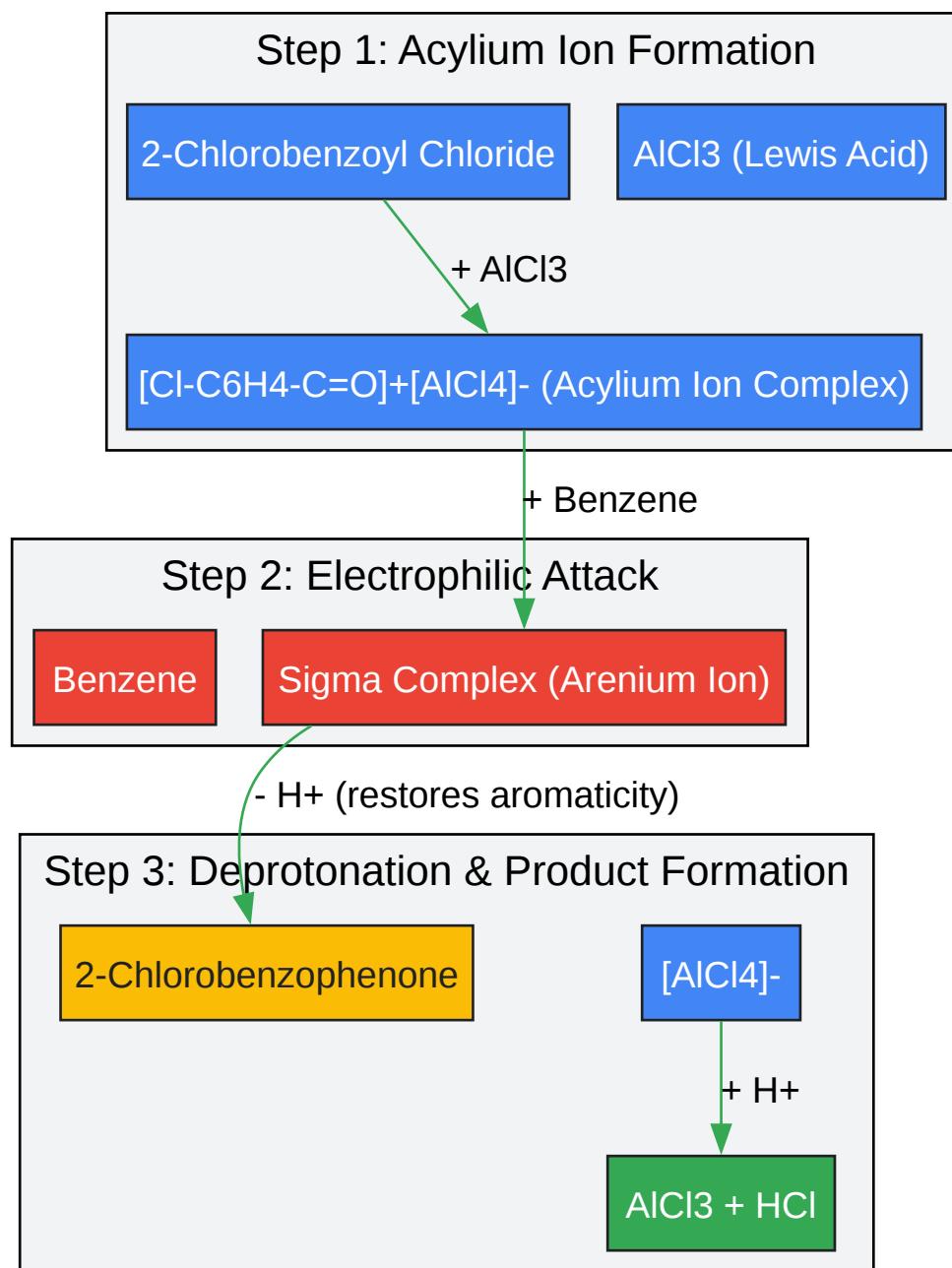
Parameter	Value	Reference
Physical Properties		
Molecular Formula	<chem>C13H9ClO</chem>	[2]
Molecular Weight	216.66 g/mol	[2]
Melting Point	44-47 °C	[2]
Boiling Point	330 °C	[2]
Appearance	White to off-white solid	
Reaction Parameters		
Yield	94-96%	[1]
Purity	99.5-99.8%	[1]
Spectroscopic Data		
Mass Spectrometry (MS)		
Molecular Ion (M+)	m/z 216, 218 (isotopic pattern)	
¹H NMR (Predicted)		
Aromatic Protons	δ 7.2-7.8 ppm (m, 9H)	
¹³C NMR (Predicted)		
Carbonyl Carbon (C=O)	δ ~195 ppm	
Aromatic Carbons	δ 125-140 ppm	
Infrared (IR) Spectroscopy (Predicted)		
C=O Stretch (Ketone)	~1665 cm⁻¹	
Aromatic C=C Stretch	1600-1450 cm⁻¹	
C-Cl Stretch	~750 cm⁻¹	

Note: Predicted spectroscopic data is based on the chemical structure and typical values for similar compounds, as direct experimental spectra were not available in the searched resources.

Mandatory Visualizations

Friedel-Crafts Acylation of Benzene: Reaction Mechanism

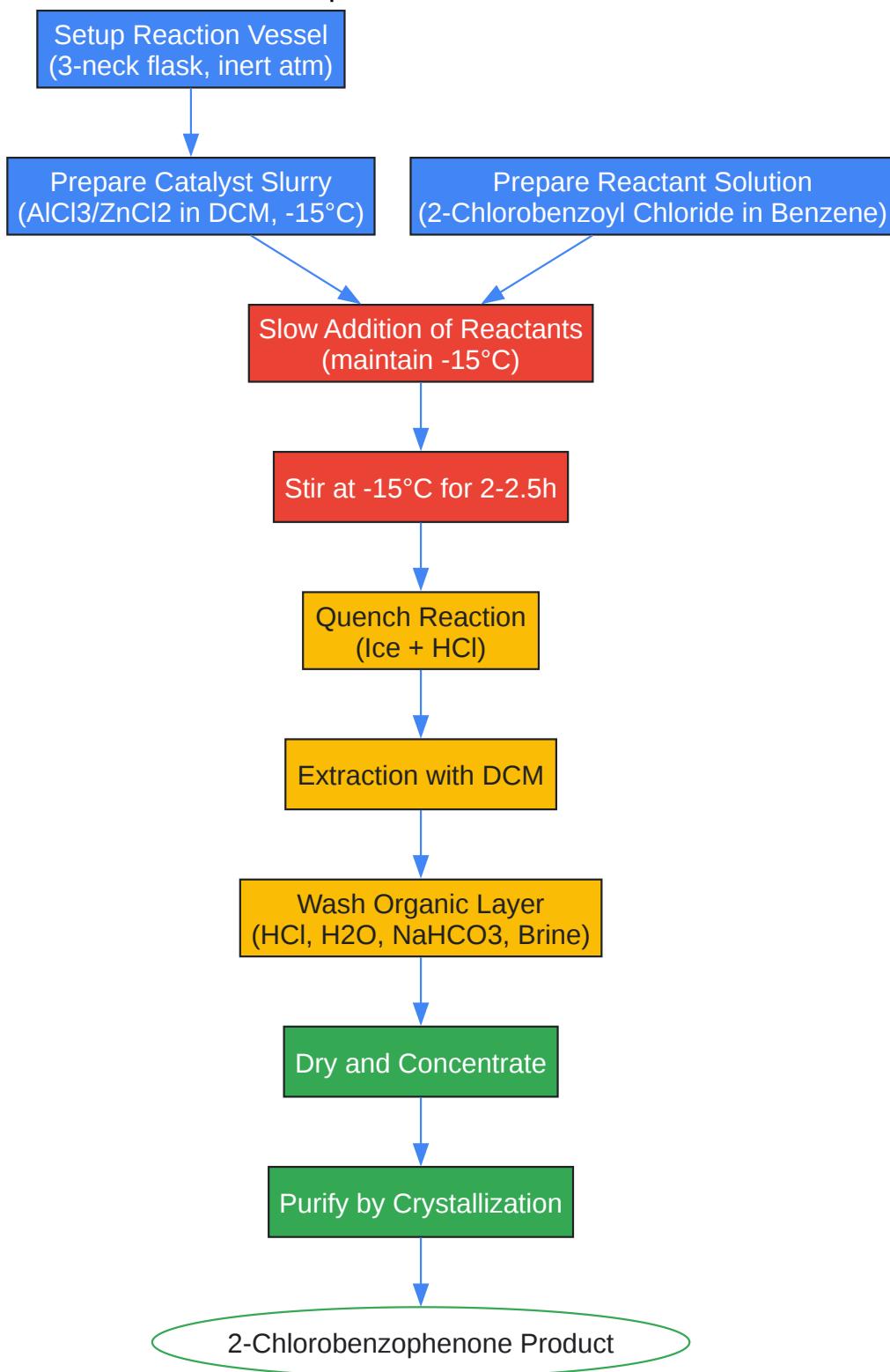
Reaction Mechanism for 2-Chlorobenzophenone Synthesis

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A diagram illustrating the Friedel-Crafts acylation mechanism.

Experimental Workflow for 2-Chlorobenzophenone Synthesis

Experimental Workflow

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A flowchart of the synthesis and purification process.

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References

- 1. CN106397156A - Preparation method of 2-chloro-benzophenone - Google Patents [patents.google.com]
- 2. 2-クロロベンゾフェノン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
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